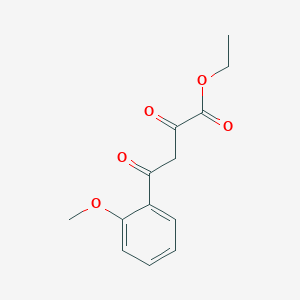

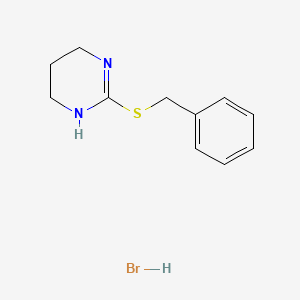

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate, commonly referred to as ethyl 2-methoxybenzoate (EMB), is a colorless, crystalline organic compound with a pleasant odor. It is a widely used organic compound in the pharmaceutical and biotechnology industries, as well as in the production of fragrances, flavors, and cosmetics. In addition, EMB is a useful reagent in organic synthesis, and has been used in the preparation of several important pharmaceuticals. In

Scientific Research Applications

Cyclobutene Derivative Synthesis

Ethyl 4-aryl-2,4-dioxobutanoates are used in stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt, leading to the formation of cyclobutene derivatives. These derivatives then undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Synthesis of Pyrazole Derivatives

Ethyl 2,4-dioxooctanoate, a derivative of Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate, has been used in a regioselective synthesis process to create 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating significant regioselectivity and providing insights into structural assignments of these compounds (Ashton & Doss, 1993).

Isoxazolyl Derivatives Formation

Ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, indicating its utility in creating isoxazolyl derivatives with potential applications in various chemical syntheses (Obydennov, Khammatova, & Sosnovskikh, 2017).

Lignan Conjugate Synthesis

Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, synthesized through procedures involving Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate, have shown promising results in antimicrobial and antioxidant activities, highlighting its significance in pharmaceutical research (Raghavendra et al., 2016).

Formation of Dicyanopyrazine and Biphenyl Derivatives

Reactions of Ethyl 4-aryl-2,4-dioxobutanoates have led to the formation of 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbontrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, showcasing its versatility in organic synthesis (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with alpha1-adrenergic receptors , which play a crucial role in various neurological conditions .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Similar compounds have been associated with reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

It’s known that the presence of a benzene ring allows for resonance stabilization, which means that the substitution is going to occur at the benzylic position .

properties

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-18-13(16)11(15)8-10(14)9-6-4-5-7-12(9)17-2/h4-7H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHWVQNWVGXDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2443853.png)

![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2443859.png)

![4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2443862.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)

![3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2443866.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2443872.png)